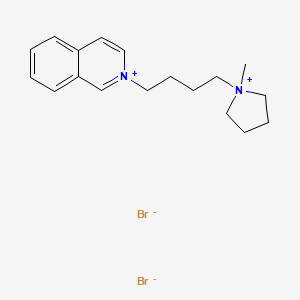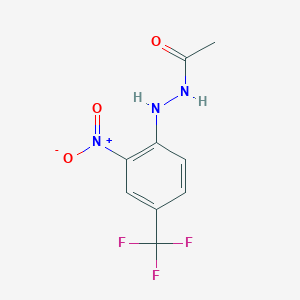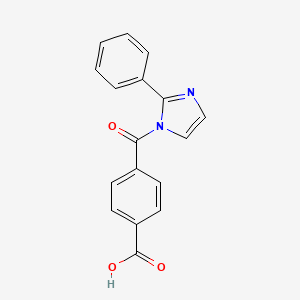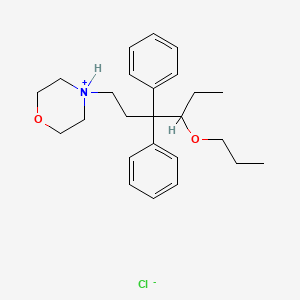
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide is a heterocyclic organic compound with the molecular formula C18H26Br2N2 and a molecular weight of 430.22 g/mol . This compound is known for its unique structure, which includes an isoquinolinium core and a pyrrolidinium moiety connected by a butyl chain. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide typically involves the reaction of isoquinoline with 1-methylpyrrolidine in the presence of a butylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrobromic acid to obtain the dibromide salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Substitution: New compounds with different nucleophiles replacing the bromide ions.
Applications De Recherche Scientifique
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. It may also interact with cellular membranes, altering their permeability and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide can be compared with other similar compounds, such as:
Isoquinolinium derivatives: Compounds with different substituents on the isoquinolinium core.
Pyrrolidinium derivatives: Compounds with variations in the pyrrolidinium moiety.
Quaternary ammonium salts: Compounds with similar quaternary ammonium structures but different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of isoquinolinium and pyrrolidinium moieties, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64047-56-9 |
|---|---|
Formule moléculaire |
C18H26Br2N2 |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C18H26N2.2BrH/c1-20(14-6-7-15-20)13-5-4-11-19-12-10-17-8-2-3-9-18(17)16-19;;/h2-3,8-10,12,16H,4-7,11,13-15H2,1H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZMRKFJJMIJVTLK-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCC1)CCCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)



![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)





![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)


![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
